molecular formula C6H12FNO B13534449 Piperidine, 4-(fluoromethoxy)-

Piperidine, 4-(fluoromethoxy)-

Cat. No.: B13534449
M. Wt: 133.16 g/mol
InChI Key: GKTIENXHCFNPSX-UHFFFAOYSA-N
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Description

Piperidine, 4-(fluoromethoxy)- is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(fluoromethoxy)- typically involves the introduction of a fluoromethoxy group to the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluoromethoxy group. This can be achieved using reagents such as fluoromethyl ethers under controlled conditions .

Industrial Production Methods

Industrial production of Piperidine, 4-(fluoromethoxy)- may involve multi-step synthesis starting from commercially available piperidine derivatives. The process often includes steps such as halogenation, nucleophilic substitution, and purification to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(fluoromethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

Piperidine, 4-(fluoromethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 4-(fluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group can influence the compound’s binding affinity and selectivity, thereby modulating its biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4-(fluoromethoxy)- is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical and physical properties. This modification can enhance its stability, bioavailability, and interaction with biological targets compared to non-fluorinated or differently substituted piperidines .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

4-(fluoromethoxy)piperidine

InChI

InChI=1S/C6H12FNO/c7-5-9-6-1-3-8-4-2-6/h6,8H,1-5H2

InChI Key

GKTIENXHCFNPSX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCF

Origin of Product

United States

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